molecular formula C15H10Br3N3O5 B11555939 N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11555939
M. Wt: 552.0 g/mol
InChI Key: KIYILUFCCLTELW-KPSZGOFPSA-N
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Description

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of hydroxyl, nitro, and tribromo groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The tribromo groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The tribromo groups may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both nitro and tribromo groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H10Br3N3O5

Molecular Weight

552.0 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br3N3O5/c16-9-4-10(17)15(11(18)5-9)26-7-14(23)20-19-6-8-1-2-12(21(24)25)13(22)3-8/h1-6,22H,7H2,(H,20,23)/b19-6+

InChI Key

KIYILUFCCLTELW-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-]

Origin of Product

United States

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